molecular formula C10H11FO4S B13941810 Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate

Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate

Katalognummer: B13941810
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: ZYUJZYJNJWGZCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate is an organic compound with the molecular formula C10H11FO4S It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a methylsulfonylmethyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with methyl 2-fluorobenzoate.

    Sulfonylation: The methyl 2-fluorobenzoate undergoes sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield while minimizing waste and production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylsulfonylmethyl group can be oxidized or reduced to form different functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Oxidation of the methylsulfonylmethyl group can yield sulfone or sulfoxide derivatives.

    Reduction: Reduction can produce methylthio or methyl derivatives.

    Hydrolysis: Hydrolysis yields 2-fluoro-4-((methylsulfonyl)methyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the methylsulfonylmethyl group contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-fluorobenzoate: Lacks the methylsulfonylmethyl group, making it less reactive in certain chemical reactions.

    Methyl 4-fluorobenzoate: The fluorine atom is at a different position, affecting its chemical properties and reactivity.

    Methyl 2-chloro-4-((methylsulfonyl)methyl)benzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate is unique due to the presence of both the fluorine atom and the methylsulfonylmethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H11FO4S

Molekulargewicht

246.26 g/mol

IUPAC-Name

methyl 2-fluoro-4-(methylsulfonylmethyl)benzoate

InChI

InChI=1S/C10H11FO4S/c1-15-10(12)8-4-3-7(5-9(8)11)6-16(2,13)14/h3-5H,6H2,1-2H3

InChI-Schlüssel

ZYUJZYJNJWGZCI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1)CS(=O)(=O)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.